molecular formula C20H19NO4 B2828774 Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate CAS No. 847405-65-6

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate

Cat. No.: B2828774
CAS No.: 847405-65-6
M. Wt: 337.375
InChI Key: MOQDHNWRHGRNDS-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 3,5-dimethylbenzamido substituent at position 3 and an ethyl carboxylate group at position 2 of the benzofuran core. The benzofuran scaffold is notable for its structural rigidity and ability to interact with biological targets, while the 3,5-dimethylbenzamido moiety may enhance lipophilicity and binding specificity.

Properties

IUPAC Name

ethyl 3-[(3,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQDHNWRHGRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzoic acid with 2-aminobenzofuran-3-carboxylic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide

  • Structure : Features a piperazinyl group at position 5 and a carboxamide group at position 2.
  • Synthesis: Prepared via condensation of 5-aminobenzofuran-2-carboxylic acid ethyl ester with bis-(2-chloroethyl)amine hydrochloride in o-xylene using a phase-transfer catalyst, followed by ammonolysis under pressure .
  • Carboxamide at position 2 (vs. ethyl carboxylate) may reduce metabolic instability but alter solubility.

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

  • Structure: Contains an amino group at position 3, difluoro substituents at position 5, and a partially saturated benzofuran ring (tetrahydrobenzofuran).
  • Molecular Formula: C₁₁H₁₃F₂NO₃ .
  • Key Differences: Fluorine atoms enhance electronegativity and metabolic stability compared to the methyl groups in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Features Synthesis Highlights
Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate Not explicitly reported* 3,5-Dimethylbenzamido (3), Ethyl carboxylate (2) Lipophilic, aromatic core Likely involves amidation of benzofuran precursor
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide Not explicitly reported Piperazinyl (5), Carboxamide (2) Basic piperazine, hydrogen bonding Ammonolysis under gas pressure
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate C₁₁H₁₃F₂NO₃ Amino (3), Difluoro (5), Tetrahydro ring Fluorinated, reduced aromaticity Multi-step halogenation and cyclization

*Molecular formula inferred: Likely C₂₀H₂₀N₂O₄ (benzofuran core + substituents).

Research Findings and Implications

  • Piperazinyl: Common in CNS-active drugs due to improved solubility and receptor interactions . Fluorine: Increases metabolic stability and bioavailability, as seen in fluorinated pharmaceuticals .
  • Synthetic Challenges : The target compound’s synthesis likely requires regioselective amidation, whereas fluorinated analogs demand precise halogenation steps.
  • Piperazinyl derivatives are often explored for neurological disorders, while fluorinated compounds are prioritized in oncology .

Biological Activity

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core structure with an amide functional group that contributes to its biological activity. The presence of the dimethyl group on the benzamide moiety enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.
  • Receptor Modulation : It can act on various receptors, potentially altering signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Anticancer Properties

Research indicates that this compound possesses significant anticancer potential. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In preliminary assays, it showed activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity Study :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating notable cytotoxicity.
  • Antimicrobial Study :
    • Objective : To determine the antimicrobial efficacy against selected pathogens.
    • Method : Disk diffusion method was employed to measure inhibition zones.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL.

Data Summary

Biological ActivityTest MethodResults
Anticancer ActivityMTT AssayIC50: 10-30 µM
Antimicrobial ActivityDisk DiffusionMIC: 50 µg/mL (S. aureus), 50 µg/mL (E. coli)

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate?

Methodological Answer:
The compound is synthesized via a multi-step approach:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., Na₂CO₃) to form ethyl benzofuran-2-carboxylate .

Amide Bond Formation : Condensation of 3,5-dimethylbenzoic acid with 3-aminobenzofuran-2-carboxylate using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

Purification : Recrystallization or column chromatography to isolate the product.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D molecular geometry using programs like SHELXL (SHELX system) .

Advanced: How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30–60 minutes vs. 24 hours under conventional heating) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide coupling .
  • Catalyst Screening : DMAP improves coupling efficiency by activating carboxyl groups .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

  • Substituent Effects :
    • 3,5-Dimethylbenzamido Group : Enhances lipophilicity, improving membrane permeability and target binding .
    • Ethyl Ester : Modulates solubility; hydrolysis to carboxylic acid derivatives can alter pharmacokinetics .
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with varied substituents (e.g., methoxy vs. halogen groups) to identify key pharmacophores .

Advanced: What computational methods predict reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulates interactions with biological targets (e.g., COX-2 enzyme) to rationalize anti-inflammatory activity .

Advanced: What mechanisms underlie its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Binds to COX-2 via hydrogen bonding with sulfonamide/amide groups, reducing prostaglandin synthesis .
  • Apoptosis Induction : Activates caspase-3/7 in cancer cells, confirmed via flow cytometry and Western blot .
  • Antimicrobial Action : Disrupts bacterial cell membranes, validated through MIC (Minimum Inhibitory Concentration) assays .

Basic: How do solubility and stability impact experimental design?

Methodological Answer:

  • Solubility : Use DMSO for in vitro assays (solubility >10 mM) .
  • Stability : Monitor hydrolysis of the ester group in aqueous buffers (pH 7.4) via HPLC; store at -20°C in anhydrous conditions .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Control Variables : Standardize assay conditions (e.g., cell line selection, incubation time) .

Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in IC₅₀ values .

Cross-Study Comparisons : Analyze substituent effects across analogs (e.g., 3,5-dimethyl vs. 4-fluorophenyl derivatives) .

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